molecular formula C5H4BrF3N2O B6215548 [5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol CAS No. 2742653-49-0

[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol

Cat. No.: B6215548
CAS No.: 2742653-49-0
M. Wt: 245
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Description

[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of bromine and trifluoromethyl groups in this compound imparts unique chemical and physical properties, making it of interest in various scientific research fields.

Properties

CAS No.

2742653-49-0

Molecular Formula

C5H4BrF3N2O

Molecular Weight

245

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of [5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • [3-bromo-5-(trifluoromethyl)phenyl]methanol
  • 5-bromo-2-(trifluoromethyl)benzimidazole
  • 1-(trifluoromethyl)-1H-imidazol-2-yl]methanol

Uniqueness

Compared to similar compounds, [5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol exhibits unique properties due to the specific positioning of the bromine and trifluoromethyl groups on the imidazole ring. This unique structure contributes to its distinct chemical reactivity and biological activity .

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